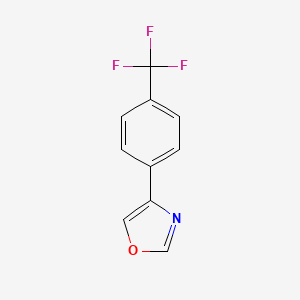

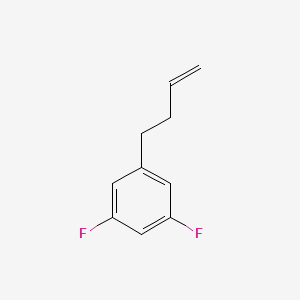

4-(3,5-Difluorophenyl)-1-butene

Descripción general

Descripción

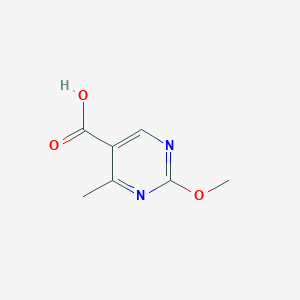

4-(3,5-Difluorophenyl)-1-butene is a useful research compound. Its molecular formula is C10H10F2 and its molecular weight is 168.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydrogenation Catalysts

Research on the hydrogenation of alkadienes has explored the use of various catalysts, including rhenium, for the hydrogenation of 1,3-butadiene. This process results in products such as 1-butene, trans-2-butene, cis-2-butene, and butane, which are significant in various chemical processes (Grant, Moyes, & Wells, 1978).

Reactivity with π-Bonds

Studies on the reactivity of disilyne RSi≡SiR with π-bonds, including interactions with butenes, have shown stereospecific addition and routes to isolable 1,2-disilabenzene derivatives. This research expands the understanding of chemical reactions involving alkene bonds, such as those in 4-(3,5-Difluorophenyl)-1-butene (Kinjo et al., 2007).

Adsorption Studies

Investigations into non-porous small molecule adsorbents, like fluorinated copper(I) pyrazolates, have included studies of their interaction with larger alkenes like 1-butene. This research is essential for understanding the adsorption properties and potential applications in separation processes (Elashkar et al., 2020).

Electrochemical Synthesis

The electrochemical synthesis of carboxylic acids from alkenes, including 1-butene, using nickel-organic mediators, represents an innovative approach in the field of organic synthesis. This method utilizes CO2 as a C1-synthon and has implications for the development of more sustainable chemical processes (Bringmann & Dinjus, 2001).

Mecanismo De Acción

Target of Action

The primary target of 4-(3,5-Difluorophenyl)-1-butene is the Fibroblast growth factor receptor 1 (FGFR1) . FGFR1 is a cell surface receptor that binds to fibroblast growth factors, leading to the activation of several downstream signaling pathways that regulate cell growth, survival, and differentiation .

Mode of Action

The compound interacts with its target, FGFR1, by binding to it . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-but-3-enyl-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h2,5-7H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRJFZAMQQRVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634117 | |

| Record name | 1-(But-3-en-1-yl)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225240-58-4 | |

| Record name | 1-(But-3-en-1-yl)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.